molecular formula C12H7ClN2S B2582418 3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile CAS No. 478043-04-8

3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile

Cat. No. B2582418
CAS RN: 478043-04-8
M. Wt: 246.71
InChI Key: RUJSXFWMSABFTA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 25 bonds. There are 18 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 nitrile (aromatic), 1 sulfoxide, and 1 Pyridine .

Scientific Research Applications

Chemiluminescence Applications

The compound's derivatives show potential in the field of chemiluminescence. Specifically, sulfanyl-substituted bicyclic dioxetanes derived from similar compounds demonstrate base-induced chemiluminescence, a property that can be harnessed for various analytical and bioanalytical applications. Notably, these dioxetanes are thermally stable at room temperature, opening up possibilities for practical applications in areas requiring specific temperature conditions (Watanabe et al., 2010).

Synthesis of Functionalized Pyrans

The compound plays a role in the synthesis of highly functionalized pyrans. A three-component reaction involving 1-[(4-chlorophenyl)sulfanyl]acetone, malononitrile, and substituted aromatic aldehydes leads to the formation of these pyrans. Further, 1,3-dipolar cycloaddition with nitrile oxides on the nitrile functionality of the pyrans furnishes 1,2,4-oxadiazoles. This synthesis route underpins the compound's significance in the creation of complex organic molecules with potential pharmaceutical applications (Kumar et al., 2013).

Potential in Cytotoxicity Studies

A novel thiophene-containing compound, synthesized through a sequence involving malononitrile and a precursor similar to 3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile, has been characterized and evaluated for cytotoxic effects. The study provides insights into the structural, spectroscopic, and cytotoxic properties, laying the groundwork for potential anticancer applications (Mabkhot et al., 2016).

Antitubercular Applications

Derivatives of the compound have been synthesized and evaluated for their antitubercular activity. Specifically, one derivative showcased potent inhibitory action against Mycobacterium tuberculosis, positioning these compounds as potential candidates in the fight against tuberculosis (Manikannan et al., 2010).

properties

IUPAC Name

3-(4-chlorophenyl)sulfanylpyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S/c13-10-1-3-11(4-2-10)16-12-8-15-6-5-9(12)7-14/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJSXFWMSABFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=CN=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324195
Record name 3-(4-chlorophenyl)sulfanylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666361
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile

CAS RN

478043-04-8
Record name 3-(4-chlorophenyl)sulfanylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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